molecular formula C18H17N3O5S B11607717 5-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}-2-methoxyphenyl acetate

5-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}-2-methoxyphenyl acetate

Cat. No.: B11607717
M. Wt: 387.4 g/mol
InChI Key: TXZDNQAXEFOUBY-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHYLHYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE is a complex organic molecule that features a benzisothiazole moiety, a hydrazone linkage, and a methoxyphenyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHYLHYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE typically involves multiple steps:

    Formation of the Benzisothiazole Moiety: This step involves the cyclization of appropriate precursors under oxidative conditions to form the benzisothiazole ring.

    Hydrazone Formation: The benzisothiazole derivative is then reacted with a methylhydrazine derivative to form the hydrazone linkage.

    Acetylation: The final step involves the acetylation of the methoxyphenyl group to form the acetate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHYLHYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

5-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHYLHYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE: has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer research.

    Materials Science: The unique electronic properties of the benzisothiazole moiety make this compound a candidate for use in organic electronics and photonics.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 5-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHYLHYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The benzisothiazole moiety is known to bind to various biological targets, potentially disrupting cellular processes.

    Materials Science: In organic electronics, the compound’s electronic properties can influence charge transport and light absorption/emission.

Comparison with Similar Compounds

5-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHYLHYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE: can be compared to other compounds with similar structures:

    Benzisothiazole Derivatives: These compounds share the benzisothiazole moiety and exhibit similar electronic properties and biological activities.

    Hydrazone Derivatives: Compounds with hydrazone linkages are known for their versatility in organic synthesis and potential biological activities.

    Phenyl Acetates: These compounds are commonly used in organic synthesis and medicinal chemistry for their reactivity and biological properties.

Conclusion

5-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHYLHYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE: is a multifaceted compound with potential applications in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and interact with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H17N3O5S

Molecular Weight

387.4 g/mol

IUPAC Name

[5-[(E)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylhydrazinylidene]methyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C18H17N3O5S/c1-12(22)26-16-10-13(8-9-15(16)25-3)11-19-21(2)18-14-6-4-5-7-17(14)27(23,24)20-18/h4-11H,1-3H3/b19-11+

InChI Key

TXZDNQAXEFOUBY-YBFXNURJSA-N

Isomeric SMILES

CC(=O)OC1=C(C=CC(=C1)/C=N/N(C)C2=NS(=O)(=O)C3=CC=CC=C32)OC

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)C=NN(C)C2=NS(=O)(=O)C3=CC=CC=C32)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.